N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-14-5-3-4-6-15(14)21-16(11)17(19)18-12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSJEIXLQENFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187883 | |
| Record name | 2-Benzofurancarboxamide, N-(p-methoxyphenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34319-22-7 | |
| Record name | 2-Benzofurancarboxamide, N-(p-methoxyphenyl)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034319227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzofurancarboxamide, N-(p-methoxyphenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BENZOFURANCARBOXAMIDE, N-(P-METHOXYPHENYL)-3-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2ZFQ9R1ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclization of o-Hydroxyacetophenone Derivatives
A common approach involves condensing o-hydroxyacetophenone derivatives with chloroacetone or α-haloketones under acidic conditions. For example, o-hydroxy-3-methylacetophenone reacts with chloroacetone in the presence of sulfuric acid to form the benzofuran core. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ketone group facilitates ring closure.
Reaction Conditions:
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling reactions enable the introduction of aryl groups. A patent by CA2673429A1 details the use of Pd(OAc)₂ and Xantphos to couple benzotriazinones with boronic acids, forming biphenyl intermediates that cyclize into benzofurans. While this method was applied to N-(4-methoxyphenyl)-[1,1'-biphenyl]-2-carboxamide, analogous conditions could synthesize the target compound by substituting boronic acids with methoxyphenyl variants.
Optimization Insight:
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Ligands like Xantphos improve catalytic efficiency by stabilizing Pd intermediates.
-
Solvent systems (e.g., DMF/water) enhance solubility and reaction rates.
Functionalization of the Benzofuran Core
After constructing the benzofuran ring, introducing the 3-methyl and carboxamide groups requires sequential modifications.
Methyl Group Introduction via Friedel-Crafts Alkylation
The 3-methyl substituent is introduced using Friedel-Crafts alkylation. AlCl₃-catalyzed reactions with methyl chloride or methyl iodide selectively functionalize the benzofuran’s C3 position.
Procedure:
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Dissolve benzofuran-2-carboxylic acid in anhydrous dichloromethane.
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Add AlCl₃ (2.5 equiv) and methyl iodide (1.2 equiv) at 0°C.
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Stir for 6 hours at room temperature.
Carboxamide Formation via Amidation
The final step involves coupling 3-methylbenzofuran-2-carboxylic acid with 4-methoxyaniline. Activation of the carboxylic acid as an acyl chloride (using SOCl₂ or oxalyl chloride) facilitates nucleophilic attack by the amine.
Typical Protocol:
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React 3-methylbenzofuran-2-carboxylic acid (1.0 equiv) with SOCl₂ (2.0 equiv) in refluxing toluene.
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After 2 hours, evaporate excess SOCl₂ under vacuum.
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Add 4-methoxyaniline (1.1 equiv) and triethylamine (2.0 equiv) in THF.
One-Pot Synthesis Approaches
Recent advancements prioritize one-pot methodologies to minimize intermediate isolation. A notable example from US20130046103A1 describes a tandem cyclization-amidation process for analogous benzofurans.
Key Steps:
-
Cyclize o-hydroxy-3-methylacetophenone with chloroacetone using H₂SO₄.
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Directly treat the crude benzofuran with 4-methoxyaniline and EDCI/HOBt in DMF.
Advantages:
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization + Amidation | H₂SO₄, SOCl₂, 4-MeO-aniline | 70–85 | ≥95 | High |
| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos | 60–75 | ≥90 | Moderate |
| One-Pot Synthesis | H₂SO₄, EDCI/HOBt | 60–65 | ≥85 | Moderate |
Insights:
-
Traditional cyclization-amidation offers higher yields but requires multiple steps.
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Palladium methods suit complex substitutions but demand costly catalysts.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Mechanisms of Action
Benzofuran derivatives, including N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, have shown promising anticancer activities through various mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that benzofuran compounds can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, certain derivatives have been shown to inactivate the AKT signaling pathway, leading to reduced cell replication and increased apoptosis in cancer cells .
- Selective Targeting : The compound has been evaluated for its selective inhibition of proteins involved in cancer progression. For example, interactions with Polo-like kinase 1 (PLK1) have been documented, which is crucial for mitotic processes in cancer cells .
Case Studies and Data
A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's IC50 values suggest potent activity comparable to established chemotherapeutics:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (lung adenocarcinoma) | 16.4 |
| Doxorubicin | A549 | 1.136 |
These findings highlight the compound's potential as an effective anticancer agent with a favorable safety profile compared to traditional chemotherapy .
Antibacterial Properties
Research has indicated that benzofuran derivatives possess antibacterial activity against a range of pathogens. The structural features of this compound contribute to its effectiveness against bacterial strains.
Mechanism of Action
The antibacterial action is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This disruption leads to cell lysis and death of the bacteria .
Other Therapeutic Applications
Beyond anticancer and antibacterial properties, this compound shows potential in other therapeutic areas:
- Antioxidant Activity : Benzofuran derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .
- Antiviral Activity : Some studies suggest that benzofuran compounds may exhibit antiviral effects, particularly against hepatitis C virus (HCV), indicating their potential as therapeutic agents in viral infections .
Summary of Applications
The applications of this compound can be summarized as follows:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide with similar compounds:
Key Research Findings and Implications
Substituent Positioning : The 3-methyl group on benzofuran enhances steric stability, while substitutions at position 7 (e.g., 4-methoxybenzyl in ) can modulate target selectivity.
Amide Modifications : Replacing the phenyl group with a benzyl linker (as in ) increases molecular flexibility and lipophilicity, which may improve in vivo efficacy.
Bulk and Activity Trade-offs : Bulky groups like 4-phenylbutanamido may reduce binding affinity but introduce new interaction sites for specialized targets.
Biological Activity
N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a methoxy group and a carboxamide functional group, which contribute to its biological properties. The presence of the methoxy group is significant as it can influence the compound's lipophilicity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor antagonist, modulating signaling pathways involved in cell proliferation and apoptosis. The specific mechanisms are still under investigation, but preliminary studies suggest that it may affect pathways related to cancer cell survival and oxidative stress response.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assessments have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (non-small cell lung carcinoma) and NCI-H23.
- IC50 Values : The IC50 values for related benzofuran derivatives range from 0.49 µM to 68.9 µM, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4b | A549 | 1.48 | Apoptosis induction |
| 15a | NCI-H23 | 2.52 | Cell cycle arrest |
| 16a | NCI-H23 | 2.53 | Apoptosis induction |
Neuroprotective Effects
In addition to anticancer properties, this compound has been investigated for neuroprotective effects. Studies indicate that benzofuran derivatives can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, suggesting a potential role in protecting neuronal cells from oxidative damage .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related benzofuran derivatives:
- Anticancer Activity : A study on 3-methylbenzofurans demonstrated significant growth inhibition in A549 cells, with some derivatives showing enhanced apoptosis rates compared to controls .
- Neuroprotection : Research on novel benzofuran derivatives indicated their ability to mitigate excitotoxicity in neuronal models, supporting their potential use in neurodegenerative disease therapies .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzofuran ring can significantly influence biological activity. For example:
Q & A
Q. What are the common synthetic routes for N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or Pd-catalyzed C-H arylation .
- Step 2 : Amide coupling using 4-methoxyaniline. For example, a one-pot, two-step transamidation reaction under reflux with activating agents like thionyl chloride (SOCl₂) or coupling reagents (e.g., EDC/HOBt) .
- Yield Optimization : Adjust reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., DMF or DCM) to improve yields, which range from 45% to 85% depending on substituents .
Q. How is the structural confirmation of this compound performed?
- Methodological Answer : Structural elucidation relies on:
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm for –OCH₃), aromatic protons (δ 6.8–7.6 ppm), and carbonyl resonance (δ ~165 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzofuran ring vibrations (~1500 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₈H₁₇NO₃) with ≤0.4% deviation .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screening includes:
- Antimicrobial Activity : Tested against Fusarium oxysporum and Pectobacterium carotovorum at 0.4% concentration, showing 18 mm inhibition zones via agar diffusion assays .
- Cardioprotective Potential : Structural analogs (e.g., thiazol-2-yl derivatives) reduced smooth muscle hypoxia responses by 40–60% compared to reference drugs like Levocarnitine .
Advanced Research Questions
Q. How to design experiments to evaluate its bioactivity in disease models?
- Methodological Answer :
- In Vitro Assays : Use HEK-293 or CHO-K1 cells transfected with target receptors (e.g., GPCRs) to measure cAMP or calcium flux changes via fluorescence plate readers .
- In Vivo Models : Administer 10–50 mg/kg doses in rodent ischemia-reperfusion injury models. Monitor biomarkers (e.g., troponin for cardiac damage) and compare to controls .
- Statistical Design : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to validate significance across triplicate experiments .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and assess variability using standardized protocols (e.g., CLSI guidelines) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-methoxy with 2-chloro groups) to isolate key pharmacophores. For example, 3-methyl substitution enhances antifungal activity by 30% versus unsubstituted analogs .
Q. What are the key challenges in optimizing its pharmacokinetic properties?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility (<10 µg/mL for unmodified compound) .
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify vulnerable sites (e.g., methoxy demethylation). Introduce fluorinated analogs to block CYP450-mediated degradation .
Q. How to analyze its metabolic pathways in biological systems?
- Methodological Answer :
- LC-MS/MS Profiling : Administer 10 µM compound to hepatocytes and identify phase I metabolites (e.g., hydroxylation at C3) and phase II conjugates (glucuronides) .
- Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic fate via NMR or mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
